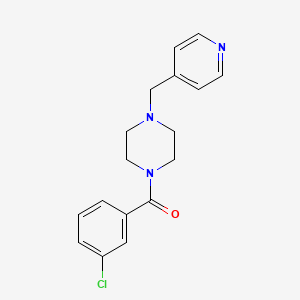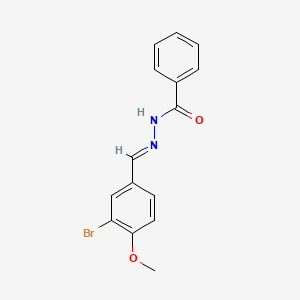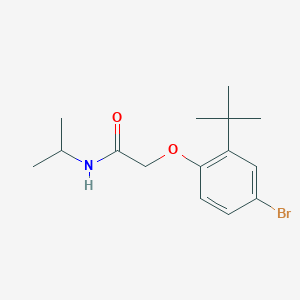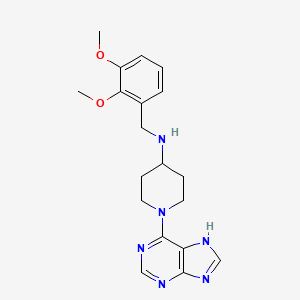![molecular formula C21H33N3O4S B5588508 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine and pyrrolidine derivatives typically involves strategies such as conjugate additions and intramolecular cyclizations. For instance, Back and Nakajima (2000) demonstrated a convenient route to synthesize piperidines and related structures by cyclization of acetylenic sulfones with beta and gamma-chloroamines, providing a framework that could be applicable for synthesizing the compound of interest (Back & Nakajima, 2000).
Molecular Structure Analysis
Banerjee et al. (2002) provided insights into the crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which shares structural similarities with the compound . This study utilized X-ray analysis and AM1 molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002).
Chemical Reactions and Properties
Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, focusing on the effects of N-acyl and N-sulfonyl groups. Their findings on the selective formation of α-monomethoxy and α,α'-dimethoxy products under different conditions could be relevant for understanding the chemical reactivity of the compound of interest (Golub & Becker, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-pyrrolidin-1-ylbutyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-17(23-13-3-4-14-23)11-12-22-21(25)18-6-5-15-24(16-18)29(26,27)20-9-7-19(28-2)8-10-20/h7-10,17-18H,3-6,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCTVYTWFLYPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(pyrrolidin-1-yl)butyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)
![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)




![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)